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Compound of Interest

Compound Name: Aliskiren

Cat. No.: B1664508

An In-depth Technical Guide on the Chemical Structure and Synthesis of Aliskiren
Hemifumarate

Introduction

Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for
the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the
conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-
angiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other
RAAS-targeting drugs like ACE inhibitors or angiotensin Il receptor blockers.[5] The
commercially available form is the hemifumarate salt, which improves its pharmaceutical
properties.[6] This guide provides a detailed overview of the chemical structure and a key
convergent synthesis route for Aliskiren hemifumarate, intended for researchers and
professionals in drug development.

Chemical Structure of Aliskiren Hemifumarate

Aliskiren is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The
hemifumarate salt consists of two molecules of the Aliskiren free base associated with one
molecule of fumaric acid.[8]

e Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-
methoxy-3-(3-methoxypropoxy)phenyllmethyl}-8-methyl-2-(propan-2-yl)nonanamide
hemifumarate[9]
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e CAS Number: 173334-58-2[3][10]
e Molecular Formula: C3oHs3N30e - 0.5 CaH40a4 (Aliskiren Hemifumarate)[11]
e Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]

The structure features a central backbone with hydroxyl and amino groups crucial for its
binding to the renin enzyme. The side chains, including the isopropyl groups and the complex
aromatic ether moiety, contribute to its potency and selectivity.[4]

Synthesis of Aliskiren

A convergent synthesis approach has been developed, offering an efficient route to Aliskiren.
[13][14] This strategy involves the synthesis of key fragments which are then coupled together.
A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a
Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4
and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]

The key steps of this convergent synthesis are:

Alkylation: Formation of the C5-C6 bond by alkylating a (3-keto ester.

o Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4
and C5 stereocenters.

o Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate
intermediate.

o Deprotection and Amide Coupling: Removal of protecting groups and formation of the final
amide bond.

o Salt Formation: Treatment of the Aliskiren free base with fumaric acid to yield the
hemifumarate salt.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported convergent synthesis of
Aliskiren.[13][15]
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Experimental Protocols

Asymmetric Hydrogenation of Enol Acetate (D) to
Carboxylic Acid (E)

To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine
(EtsN) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a
hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-
LINK--}BF4 with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical
as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with
a 99% yield and a diastereomeric ratio of 99:1.[13]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1561983
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Curtius Rearrangement

The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine
(1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The
mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl
alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours
to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]

Final Salt Formation of Aliskiren Hemifumarate

Aliskiren free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a
5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes.
The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an
additional 12 hours to facilitate crystallization. The resulting solid, Aliskiren hemifumarate, is
collected by filtration.[15]

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Convergent synthesis workflow for Aliskiren Hemifumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18465684/
https://pubchem.ncbi.nlm.nih.gov/compound/6918427
https://pubchem.ncbi.nlm.nih.gov/compound/6918427
https://pubmed.ncbi.nlm.nih.gov/12927775/
https://pubmed.ncbi.nlm.nih.gov/12927775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3752183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3752183/
https://www.researchgate.net/figure/Chemical-structure-of-aliskiren-hemifumarate_fig2_221964793
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2009/022217s000Pharmr.pdf
https://go.drugbank.com/salts/DBSALT001203
https://lktlabs.com/product/aliskiren-hemifumarate/
https://www.allmpus.com/aliskiren-hemifumarate
https://www.drugs.com/monograph/aliskiren.html
https://www.selleckchem.com/products/Aliskiren-hemifumarate.html
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1561983
https://newdrugapprovals.org/2016/01/18/aliskiren/
https://patents.google.com/patent/US9056816B2/en
https://patents.google.com/patent/US9056816B2/en
https://www.benchchem.com/product/b1664508#chemical-structure-and-synthesis-of-aliskiren-hemifumarate
https://www.benchchem.com/product/b1664508#chemical-structure-and-synthesis-of-aliskiren-hemifumarate
https://www.benchchem.com/product/b1664508#chemical-structure-and-synthesis-of-aliskiren-hemifumarate
https://www.benchchem.com/product/b1664508#chemical-structure-and-synthesis-of-aliskiren-hemifumarate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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